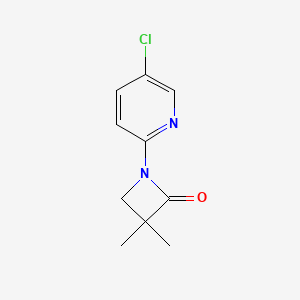
1-(5-Chloropyridin-2-yl)-3,3-dimethylazetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloropyridin-2-yl)-3,3-dimethylazetidin-2-one, also known as 5-chloro-2-methyl-3-azetidinone, is an organic compound with a wide range of applications. It is a colorless solid that is soluble in water and has a melting point of 128-130°C. This compound has been used in the synthesis of a variety of compounds and has been studied extensively in the fields of organic and medicinal chemistry.
Aplicaciones Científicas De Investigación
Anti-Fibrosis Activity
Research has shown that pyrimidine derivatives, which include “1-(5-Chloropyridin-2-yl)-3,3-dimethylazetidin-2-one”, have potential anti-fibrotic activities . These compounds can inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro .
Antimicrobial Activity
Pyrimidine derivatives are known to exhibit antimicrobial activities . This suggests that “1-(5-Chloropyridin-2-yl)-3,3-dimethylazetidin-2-one” could potentially be used in the development of new antimicrobial agents .
Antiviral Activity
In addition to their antimicrobial properties, pyrimidine derivatives are also known to have antiviral activities . This opens up another potential application for “1-(5-Chloropyridin-2-yl)-3,3-dimethylazetidin-2-one” in the field of antiviral drug development .
Antitumor Activity
Pyrimidine derivatives are reported to exhibit diverse types of biological and pharmaceutical activities, including antitumor activities . This suggests that “1-(5-Chloropyridin-2-yl)-3,3-dimethylazetidin-2-one” could potentially be used in the development of new antitumor agents .
Safety and Hazards
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as edoxaban , are known to inhibit human factor Xa, a key enzyme in the coagulation cascade .
Mode of Action
Edoxaban, for instance, acts as a direct, selective, reversible, and competitive inhibitor of human factor Xa . This inhibition prevents the conversion of prothrombin to thrombin, thereby inhibiting blood clot formation .
Biochemical Pathways
Based on the potential target of action, it can be inferred that it may affect the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot .
Result of Action
If it acts similarly to edoxaban, it could potentially prevent blood clot formation by inhibiting the action of factor xa .
Propiedades
IUPAC Name |
1-(5-chloropyridin-2-yl)-3,3-dimethylazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c1-10(2)6-13(9(10)14)8-4-3-7(11)5-12-8/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYNWSMKWAJEMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2=NC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-hydroxy-3,5-dimethoxyphenyl)-7-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione](/img/no-structure.png)
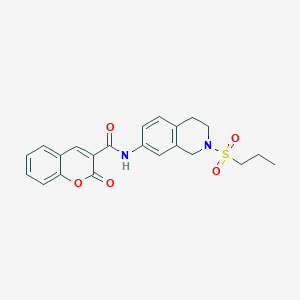
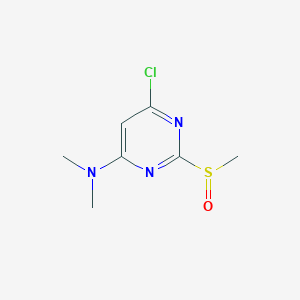
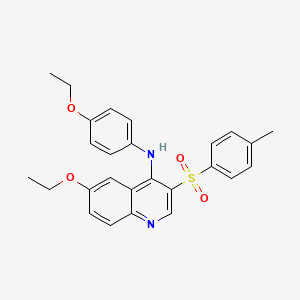


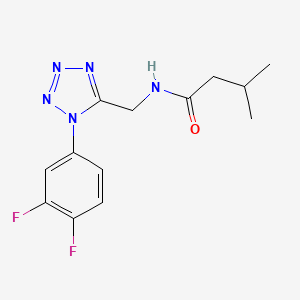
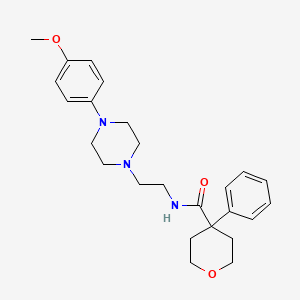
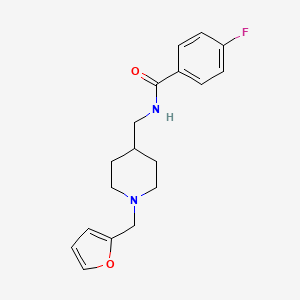
![N-(2-(6-((2-(mesitylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2799495.png)
![1-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B2799496.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2799501.png)